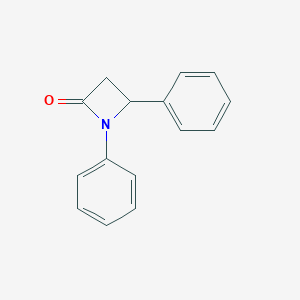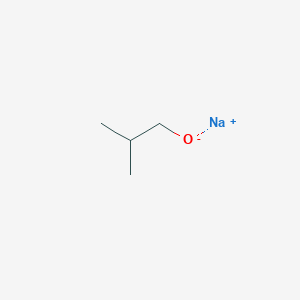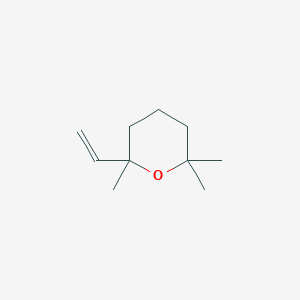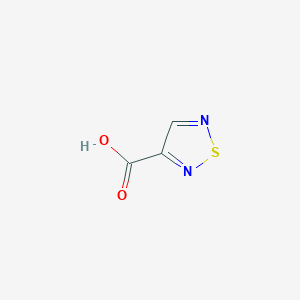
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyd-Oxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is a chemical compound that belongs to the class of piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its antihistaminic and anti-acetylcholinesterase activities, which could have therapeutic implications.
Industry: Utilized in the development of antibacterial agents and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate typically involves the reaction of piperidine with 2-(2-bromoethoxy)benzaldehyde under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-(Piperidin-1-yl)ethoxy)benzoic acid.
Reduction: Formation of 2-(2-(Piperidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Wirkmechanismus
The mechanism of action of 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate involves its interaction with specific molecular targets and pathways. For instance, its antihistaminic activity is attributed to its ability to block histamine receptors, thereby preventing histamine-induced responses. Its anti-acetylcholinesterase activity is due to its inhibition of the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Piperidin-1-yl)benzaldehyde
- 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde
Uniqueness
2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate is unique due to its specific structural features, such as the presence of both the piperidine and ethoxy groups attached to the benzaldehyde moiety. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Eigenschaften
IUPAC Name |
oxalic acid;2-(2-piperidin-1-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.C2H2O4/c16-12-13-6-2-3-7-14(13)17-11-10-15-8-4-1-5-9-15;3-1(4)2(5)6/h2-3,6-7,12H,1,4-5,8-11H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEOGZMECOVNKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387955 |
Source


|
| Record name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14573-94-5 |
Source


|
| Record name | 2-(2-(Piperidin-1-yl)ethoxy)benzaldehyde oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














